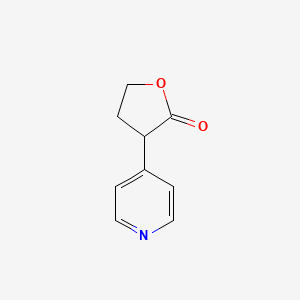

3-(Pyridin-4-yl)dihydrofuran-2(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-pyridin-4-yloxolan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-9-8(3-6-12-9)7-1-4-10-5-2-7/h1-2,4-5,8H,3,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDHUFHHBTYRLGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Pyridin 4 Yl Dihydrofuran 2 3h One and Analogues

Strategic Approaches to Dihydrofuranone Ring Construction

The formation of the dihydrofuranone scaffold, particularly when substituted with a pyridyl group, requires precise control over reaction conditions and reagent selection. Chemists have developed several strategic approaches to achieve this, ranging from classical lactonization reactions to more complex cyclization pathways.

Lactonization Strategies

Lactonization, the intramolecular esterification of a hydroxy carboxylic acid, remains a fundamental strategy for the synthesis of dihydrofuran-2(3H)-ones. The key is the creation of a suitable γ-hydroxy carboxylic acid or ester precursor bearing the pyridyl substituent at the α-position.

One notable approach involves the activation of pyridyl-containing heterocyclic substrates. For instance, 5-methyl-2-(pyridin-4-yl)-4,5-dihydrooxazole can be activated with triflic anhydride (B1165640) to undergo lactonization with bis(trimethylsilyl)ketene acetals. researchgate.net This reaction directly yields a tetrahydrofuro[3,2-b]pyridin-2-one structure, demonstrating a sophisticated lactonization pathway where the product's formation is controlled by the pyridyl substituent's position. researchgate.net

Other strategies focus on creating the necessary precursors through methods like alkylation, reduction, and hydrolysis. google.com For example, an optically pure (S)-2-n-pentanoyl-4-substituted oxazol-2-one can serve as a starting material to prepare optically pure (R)-4-n-propyl-dihydrofuran-2(3H)-one through a sequence of alkylation, reduction, and subsequent cyano hydrolysis followed by esterification. google.com

| Lactonization Strategy | Precursor/Starting Material | Key Reagents | Product Type | Reference |

| Activation & Lactonization | 5-methyl-2-(pyridin-4-yl)-4,5-dihydrooxazole | Triflic anhydride, bis(trimethylsilyl)ketene acetals | Tetrahydrofuro[3,2-b]pyridin-2-one | researchgate.net |

| Precursor Formation | Optically pure (S)-2-n-pentanoyl-4-substituted oxazol-2-one | Alkylating agents, reducing agents, acids/bases for hydrolysis | (R)-4-n-propyl-dihydrofuran-2(3H)-one | google.com |

| Intramolecular Cyclization | γ-hydroxy carboxylic acid | Acid/Base catalyst | Dihydrofuran-2(3H)-one | organic-chemistry.org |

Regiospecific Addition Reactions for Dihydrofuranone Formation

Regiospecificity is crucial when constructing the dihydrofuranone ring to ensure the correct placement of the pyridyl group. Addition reactions, particularly conjugate additions, are powerful tools for this purpose.

A prominent method involves the conjugate addition of a pyridinium (B92312) ylide to an enone substrate. organic-chemistry.org The ylide, generated in situ from a pyridinium salt, attacks the β-position of the α,β-unsaturated ketone. The resulting enolate intermediate then undergoes a 5-membered ring O-cyclization to stereoselectively form the 2,3-dihydrofuran (B140613) ring. organic-chemistry.org This approach offers a novel and effective methodology for preparing these heterocycles. organic-chemistry.org

Furthermore, controlling regioselectivity in reactions involving the pyridine (B92270) ring itself can be critical. Studies on 3,4-pyridynes have shown that nucleophilic additions can occur without significant selectivity at C3 or C4. nih.gov However, the introduction of substituents, such as a C2 amido or sulfamoyl group, can direct nucleophilic attack preferentially to the C4 position, a principle that can be harnessed in designing syntheses for C4-substituted pyridyl compounds. nih.gov

Cyclization Reactions, including Vilsmeier Reagent-Mediated Pathways

Cyclization reactions provide a direct route to the dihydrofuranone ring from acyclic precursors. A noteworthy example is the use of the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) to mediate intramolecular cyclization. organic-chemistry.orgorganic-chemistry.org

This pathway has been effectively demonstrated in the synthesis of dihydrofuran-2(3H)-ones from 4-ynamides. organic-chemistry.org The process involves the nucleophilic addition of vinyl azides to propargylic alcohols to form the 4-ynamide precursor. Subsequent treatment with the Vilsmeier reagent triggers an intramolecular cyclization, where the alkyne acts as the nucleophile, yielding the desired dihydrofuran-2(3H)-one ring with high efficiency (73–84% yields). organic-chemistry.org This represents a novel application of the Vilsmeier reagent, which is more traditionally used for formylation reactions. organic-chemistry.orgorganic-chemistry.orgijpcbs.com The Vilsmeier reagent's utility extends to various cyclization and chloroformylation reactions, making it a versatile tool in heterocyclic synthesis. researchgate.netnih.gov

| Cyclization Method | Precursor | Reagent | Key Features | Reference |

| Vilsmeier Cyclization | 4-Ynamide | POCl₃/DMF | Alkyne acts as nucleophile; yields 73-84% | organic-chemistry.org |

| Pyridinium Ylide Cyclization | Enone and Pyridinium Salt | Base (e.g., K₂CO₃) | Stereoselective O-cyclization of enolate intermediate | organic-chemistry.org |

Innovative and Sustainable Synthetic Protocols

Modern synthetic chemistry emphasizes efficiency, atom economy, and environmental friendliness. One-pot, multicomponent, and microwave-assisted reactions are at the forefront of these innovative and sustainable approaches for synthesizing complex molecules like 3-(pyridin-4-yl)dihydrofuran-2(3H)-one.

One-Pot and Multicomponent Reaction Sequences

One-pot and multicomponent reactions (MCRs) are highly efficient strategies that allow for the synthesis of complex products from simple starting materials in a single procedural step, avoiding the isolation of intermediates. nih.govnih.gov These reactions are advantageous due to their high product yields, environmentally benign nature, short reaction times, and simple handling. nih.gov

For the synthesis of dihydrofuran scaffolds, a one-pot, multicomponent strategy has been developed for on-DNA synthesis, affording multi-substituted 2,3-dihydrofurans through a pyridinium ylide-mediated cyclization. rsc.org This highlights the adaptability of MCRs to modern drug discovery platforms. Similarly, the synthesis of 3,4-dihydro-2-pyridone derivatives, which share structural similarities with the target compound, has been achieved through a one-pot, four-component reaction of Meldrum's acid, a benzaldehyde (B42025) derivative, methyl acetoacetate, and ammonium (B1175870) acetate. nih.govnih.gov

The general principle of MCRs often involves the in situ formation of a reactive intermediate that undergoes subsequent cyclization. acsgcipr.org For example, the Hantzsch pyridine synthesis is a classic MCR that first builds a carbon skeleton through Michael or aldol-type reactions, which then cyclizes. acsgcipr.orgthieme-connect.de

Microwave-Assisted Synthesis in Pyridyl-Heterocycle Formation

Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. semanticscholar.orgchemrxiv.org The use of microwave irradiation provides rapid and uniform heating, enhancing reaction rates and selectivity. chemrxiv.orgnih.gov

Solvent-Free Reaction Conditions and Heterogeneous Catalysis

The development of environmentally benign synthetic methodologies is a cornerstone of modern organic chemistry. In the context of dihydrofuranone synthesis, significant efforts have been directed towards solvent-free reaction conditions and the application of heterogeneous catalysts. These approaches align with the principles of green chemistry by minimizing waste, avoiding hazardous solvents, and facilitating catalyst recovery and reuse. organic-chemistry.orgyoutube.com

Solvent-free, or neat, reaction conditions offer numerous advantages, including reduced environmental impact, lower costs, and often, enhanced reaction rates and yields due to higher reactant concentrations. organic-chemistry.org For instance, a green approach for the synthesis of 4-aryl substituted-3,4-dihydro-2(1H)-pyridones, structures analogous to the target dihydrofuranone, has been successfully devised using multicomponent reactions under solvent-free conditions activated by infrared irradiation. organic-chemistry.orgyoutube.com This method highlights the potential for energy-efficient, solventless protocols in the synthesis of complex heterocycles. organic-chemistry.org

Heterogeneous catalysis is particularly advantageous for industrial-scale production, as it simplifies product purification and allows for the continuous operation of chemical processes. youtube.com Metal oxides, especially those with a spinel structure like zinc ferrite (B1171679) (ZnFe₂O₄), have emerged as stable, low-cost, and recyclable heterogeneous catalysts. youtube.com Spinel-type oxides are valued for their diverse properties, stability, and ease of separation from the reaction mixture. youtube.com For example, spinel ZnFe₂O₄ nanoparticles have been effectively used for the selective oxidation of tetrahydrofuran (B95107) to gamma-butyrolactone (B3396035) (GBL), a foundational dihydrofuranone structure, using hydrogen peroxide as a green oxidant under solvent-free conditions. youtube.com The reusability of such catalysts is a key economic and environmental benefit; the ZnFe₂O₄ catalyst, for instance, can be regenerated by simple washing and drying, maintaining its structural integrity and activity over multiple cycles. youtube.com

Palladium supported on various materials is another class of highly efficient heterogeneous catalysts. studymind.co.uknih.gov A notable example is the use of palladium supported on humin-derived activated carbon (Pd/HAC) for the high-yielding hydrogenation of 2-furanone to γ-butyrolactone (GBL). studymind.co.uknih.gov This process is not only efficient, affording GBL in up to 89% isolated yield under optimized conditions, but it also exemplifies a circular economy approach by using humin, a byproduct of biomass processing, as the catalyst support. studymind.co.uknih.gov The Pd/HAC catalyst demonstrates excellent recyclability, maintaining high activity for at least five consecutive cycles with only a marginal decrease in product yield. studymind.co.uk The development of such robust and reusable catalysts is crucial for the sustainable synthesis of dihydrofuranone derivatives. nih.gov

Table 1: Examples of Heterogeneous Catalysis in the Synthesis of Dihydrofuranones and Related Heterocycles

| Catalyst | Substrate | Product | Key Features | Reference |

|---|---|---|---|---|

| Spinel ZnFe₂O₄ Nanoparticles | Tetrahydrofuran | Gamma-Butyrolactone (GBL) | Solvent-free, H₂O₂ oxidant, recyclable catalyst | youtube.com |

| 4% Pd/HAC | 2-Furanone | Gamma-Butyrolactone (GBL) | High yield (89%), recyclable, support from biomass waste | studymind.co.uknih.gov |

| SiO₂-Pr-SO₃H | Meldrum's acid, methyl acetoacetate, benzaldehyde derivatives | 3,4-dihydro-2-pyridone derivatives | Solvent-free, efficient solid acid catalyst | youtube.com |

Stereoselective Synthesis and Chiral Control

The biological activity of furanone derivatives is often dependent on their stereochemistry. Therefore, the development of synthetic methods that allow for precise control over the three-dimensional arrangement of atoms is of paramount importance. This section explores enantiospecific, diastereoselective, and enantioselective approaches to chiral dihydrofuranones and the control of isomerism in related systems.

Enantiospecific synthesis aims to produce a single enantiomer of a chiral product by starting from a chiral precursor. Several routes have been developed for the synthesis of optically pure dihydrofuran-2(3H)-ones. One common strategy involves the use of chiral auxiliaries or starting materials derived from the chiral pool.

For example, the synthesis of optically pure (R)-4-n-propyl-dihydrofuran-2(3H)-one has been achieved through various methods. nih.gov One route utilizes a racemic substituted malonate as the starting material, which undergoes enzymatic resolution to isolate the desired (R)-isomer. Subsequent reduction and ring-closing reactions yield the chiral lactone. nih.gov Another approach starts from (R)-epichlorohydrin, a readily available chiral building block. nih.gov A more recent, patented method involves the alkylation of a chiral oxazolidinone, followed by reduction and hydrolysis/cyclization to furnish the target (R)-4-n-propyl-dihydrofuran-2(3H)-one in high yield. nih.gov This process is particularly suitable for preparing the (R)-configuration of 4-substituted dihydrofuran-2(3H)-ones. nih.gov

The synthesis of dihydrorosefuran, a monoterpene with a 2,5-dihydrofuran (B41785) structure, provides another example of enantioselective synthesis. A key step in this synthesis is a silver(I)-promoted cyclization of an allenol, demonstrating the use of metal promoters to achieve specific cyclization pathways.

Table 2: Selected Enantiospecific Synthetic Routes to Dihydrofuranones

| Target Compound | Key Chiral Precursor/Reagent | Synthetic Strategy | Reference |

|---|---|---|---|

| (R)-4-n-propyl-dihydrofuran-2(3H)-one | (R)-epichlorohydrin | Nucleophilic opening and cyclization | nih.gov |

| (R)-4-n-propyl-dihydrofuran-2(3H)-one | (R)-3-((S)-4-isopropyl-2-oxooxazolidinyl-3-carbonyl)hexanenitrile | Chiral auxiliary-based alkylation, reduction, and cyclization | nih.gov |

| 3-methyl-2-(3-methylbut-2-en-1-yl)-2,5-dihydrofuran | (S)-(-)-Ethyl lactate | Multi-step synthesis involving Ag(I)-mediated cyclization |

Beyond using chiral precursors, the direct creation of stereocenters in an enantioselective or diastereoselective manner is a powerful strategy. Diastereoselective synthesis controls the relative configuration of multiple stereocenters. A notable example is the synthesis of trans-2,3-dihydrofuran derivatives, which was achieved with high diastereoselectivity through a pyridinium ylide-assisted tandem reaction. The one-pot, two-step reaction starting from pyridine, an aromatic aldehyde, and other components proceeded smoothly, and single-crystal X-ray analysis confirmed the formation of the trans isomers exclusively.

Enantioselective catalysis, where a small amount of a chiral catalyst generates a large amount of an enantiomerically enriched product, is a highly efficient approach. In the synthesis of 3,4-dihydro-2(1H)-pyridone derivatives, which are structurally related to the target molecule, an N-Heterocyclic Carbene (NHC)-catalyzed aza-Claisen reaction has been used to produce optically active products. Similarly, a nucleophile-catalyzed Michael/proton transfer/lactamization cascade has been developed for the enantioselective synthesis of 3,4-DHPo derivatives in 78% yield and 92% enantiomeric excess (ee). These examples underscore the power of designing catalytic cascades to achieve high levels of stereocontrol in the synthesis of heterocyclic compounds.

E/Z isomerism, a form of stereoisomerism, describes the geometry of substituents around a double bond. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the E (entgegen, opposite) or Z (zusammen, together) configuration based on whether the highest-priority groups on each carbon of the double bond are on opposite or the same side, respectively. studymind.co.uknih.gov Control over E/Z isomerism is crucial as it can significantly influence the properties and biological activity of a molecule.

In the synthesis of furanone derivatives, E/Z isomerism can arise in intermediates, affecting the reaction pathway and final product structure. For instance, during the synthesis of 3(2H)-furanones from isoxazole (B147169) precursors, a β-aminoenone intermediate is formed. These β-aminoenones can exist as E and Z isomers, which can be distinguished by their characteristic NMR chemical shifts. The geometry of this intermediate is critical for the subsequent 5-exo-trig cyclization that forms the furanone ring. The ability to control or at least characterize the isomeric ratio of such intermediates is vital for optimizing the synthesis. In some cases, the interconversion between E and Z isomers is an active process that can be studied using techniques like Exchange Spectroscopy (EXSY) NMR to understand the dynamics of the system.

Utilization of Precursors and Building Blocks

The efficient construction of complex heterocyclic scaffolds often relies on the strategic use of versatile and readily available precursors. Pyran-2-one derivatives have proven to be exceptionally useful building blocks in this regard.

Pyran-2-ones, also known as α-pyrones, are a class of heterocyclic compounds that serve as powerful and versatile precursors in organic synthesis. Their reactivity profile, which includes multiple electrophilic centers, makes them ideal starting materials for the construction of a wide array of other heterocyclic systems. Suitably functionalized 2H-pyran-2-ones can act as excellent Michael acceptors and participate in various cycloaddition and ring-transformation reactions.

The use of pyran-2-one derivatives like Dehydroacetic acid (DHA) and Triacetic acid lactone (TAL) is widespread. These compounds can react with a diverse range of nucleophiles (based on carbon, nitrogen, oxygen, and sulfur) to generate significant molecular diversity. The pyran-2-one ring can be retained, fused to another ring, or undergo ring-opening and rearrangement to form entirely different heterocyclic cores, including furanones, pyridines, pyrimidines, and benzodiazepines. For example, the reaction of 2H-pyran-2-one derivatives with various nucleophiles can lead to the formation of new chemical entities through attack at different electrophilic sites on the pyranone ring. This synthetic flexibility makes pyran-2-ones valuable intermediates for generating libraries of complex molecules, including those with a dihydrofuranone core.

Table 3: Synthetic Utility of Pyran-2-one Derivatives

| Pyran-2-one Precursor | Reagent/Reaction Type | Resulting Heterocycle Class | Reference |

|---|---|---|---|

| Dehydroacetic acid (DHA) | o-phenylenediamine | Benzimidazolone derivatives | |

| Substituted 2H-pyran-2-one | Diels-Alder cycloaddition | Substituted indoles | |

| Dehydroacetic acid (DHA) | N,N-dimethylformamide dimethylacetal (DMF-DMA) | Enaminone intermediates | |

| 2H-pyran-2-one | Various nucleophiles (C, N, O, S) | Diverse heterocycles (pyridines, pyrimidines, etc.) |

Methods for Incorporating the Pyridin-4-yl Moiety

The introduction of a pyridin-4-yl group at the C-3 position of the dihydrofuran-2(3H)-one core is a key synthetic step for accessing the target compound and its analogues. This transformation is typically achieved through modern cross-coupling methodologies, which allow for the formation of a carbon-carbon bond between the lactone scaffold and the pyridine ring. Transition metal-catalyzed reactions, particularly those employing palladium and nickel, are the most prominent strategies for this purpose. These methods offer a direct and efficient route for the α-arylation of carbonyl compounds, including lactones.

The general approach involves the reaction of a pre-formed enolate of dihydrofuran-2(3H)-one, or a related derivative, with a suitable 4-substituted pyridine that can participate in an oxidative addition step with the metal catalyst. The most common pyridin-4-yl sources are 4-halopyridines (e.g., 4-chloropyridine, 4-bromopyridine) or organometallic pyridine reagents like 4-pyridylboronic acid.

Palladium-Catalyzed α-Arylation

Palladium catalysis is a powerful and widely used tool for the α-arylation of carbonyl compounds. The catalytic cycle for the arylation of a lactone like dihydrofuran-2(3H)-one typically begins with the oxidative addition of a 4-halopyridine to a low-valent palladium(0) species. The resulting palladium(II) complex then undergoes transmetalation with the lactone enolate, which is generated in situ using a suitable base. The final step is a reductive elimination that forms the C-C bond between the lactone and the pyridine ring, yielding this compound and regenerating the palladium(0) catalyst.

The choice of ligand is critical for the success of these reactions. Bulky, electron-rich phosphine (B1218219) ligands are often required to facilitate both the oxidative addition and the reductive elimination steps. For instance, tri-tert-butylphosphine (B79228) (P(t-Bu)₃) has been shown to be effective in the palladium-catalyzed α-arylation of esters with challenging chloroarenes. organic-chemistry.org The reaction conditions, including the choice of base, solvent, and temperature, must be carefully optimized to achieve high yields and selectivity.

While direct arylation of the parent dihydrofuran-2(3H)-one is feasible, alternative strategies can also be employed. For example, a Reformatsky reagent derived from an α-halo ester can be coupled with a pyridyl electrophile, followed by subsequent transformations to form the lactone ring.

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysis has emerged as a cost-effective and highly effective alternative to palladium for cross-coupling reactions. Nickel catalysts can often couple a broader range of substrates, including less reactive (hetero)aryl chlorides. nih.gov The mechanism of nickel-catalyzed α-arylation is similar to that of palladium, involving oxidative addition, transmetalation, and reductive elimination steps.

Recent advancements have demonstrated the utility of nickel catalysts in coupling various (hetero)aryl halides with a range of nucleophiles. nih.gov For the synthesis of this compound, a nickel(II) salt, often in combination with a reducing agent like zinc metal, can be used to generate the active nickel(0) catalyst in situ. The reaction may also be facilitated by additives, such as pyridinium salts, which can enhance catalytic activity. nih.gov

Furthermore, nickel-catalyzed enantioselective methods have been developed for the arylation of pyridinium ions, which could potentially be adapted to generate chiral derivatives of the target compound. ucla.edu These methods often employ chiral ligands to control the stereochemistry of the newly formed C-C bond.

The following table summarizes representative conditions for analogous transition metal-catalyzed arylation reactions that could be adapted for the synthesis of this compound.

| Catalyst System | Arylating Agent | Nucleophile/Substrate | Base | Solvent | Temperature | Yield (%) | Reference |

| Pd(dba)₂ / P(t-Bu)₃ | 4-Chloroanisole | Sodium enolate of tert-butyl propionate | NaHMDS | Toluene | 50 °C | 84 | organic-chemistry.org |

| {[P(t-Bu)₃]PdBr}₂ | Chlorobenzene | Sodium enolate of tert-butyl propionate | NaHMDS | Toluene | RT | 98 | organic-chemistry.org |

| NiCl₂(PCy₃)₂ / Zn | Aryl Halides | Primary/Secondary Amines | NaOtBu | Dioxane | 100 °C | 78-98 | nih.gov |

| Ni(COD)₂ / Ligand | Aryl Zinc Reagent | N-Acyl Pyridinium Salt | - | THF | RT | 82 | ucla.edu |

| NiBr₂bipy | Aryl Bromides | Activated Alkyl Halides | - | DMF | 70 °C | High | acs.org |

Chemical Transformations and Reactivity of 3 Pyridin 4 Yl Dihydrofuran 2 3h One

Reactivity of the Dihydrofuranone Lactone Moiety

The dihydrofuranone ring, a five-membered lactone, is susceptible to nucleophilic attack, which can lead to the opening of the ring. This reactivity is a cornerstone for the synthesis of more complex molecular architectures.

The carbonyl group of the lactone in 3-(Pyridin-4-yl)dihydrofuran-2(3H)-one is an electrophilic center that readily reacts with various nucleophiles. This reaction typically results in the cleavage of the acyl-oxygen bond, leading to the opening of the dihydrofuranone ring. For instance, reaction with amines or ammonia (B1221849) can lead to the formation of corresponding amides. Similarly, treatment with binucleophiles, such as hydrazine (B178648) or hydroxylamine, can initiate a ring-opening event. researchgate.net The nature of the nucleophile and the reaction conditions significantly influence the outcome of these transformations.

The general mechanism involves the nucleophilic attack at the carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate leads to the cleavage of the endocyclic C-O bond, yielding a γ-hydroxy amide or a related derivative, depending on the nucleophile used.

Table 1: Examples of Nucleophiles for Ring-Opening Reactions

| Nucleophile | Resulting Functional Group |

|---|---|

| Ammonia | Amide |

| Primary Amines | N-Substituted Amide |

| Hydrazine | Hydrazide |

| Hydroxylamine | Hydroxamic Acid |

| Alcohols (in presence of acid/base catalyst) | Ester |

The products of the initial ring-opening reaction often contain functional groups that can participate in subsequent intramolecular cyclization reactions, providing a pathway to diverse heterocyclic systems. chim.itrsc.org For example, the γ-hydroxy amide formed from the reaction with an amine can undergo cyclization to form a pyrrolidin-2-one derivative.

A notable transformation involves the reaction with hydrazine. The initially formed hydrazide can undergo intramolecular cyclization to generate a pyridazine (B1198779) derivative. nih.gov This strategy is a powerful tool for the synthesis of fused heterocyclic compounds. For instance, the reaction of a related dihydrofuranone derivative with hydrazine hydrate (B1144303) has been shown to yield pyrazolo[3,4-b]pyridines. researchgate.net The spatial arrangement of the reacting groups in the ring-opened intermediate is crucial for the success of these cyclization reactions. researchgate.net

Furthermore, acid-catalyzed reactions can promote cyclization. For example, treatment of N-(furfuryl)anthranilamides with an aqueous HCl/AcOH system can lead to the formation of both diazepine (B8756704) and pyrrole (B145914) rings in a single step through a furan (B31954) ring opening followed by cyclization. rsc.org This highlights the potential for domino reactions initiated by the opening of the furanone ring.

Chemical Reactions Involving the Pyridin-4-yl Group

The pyridin-4-yl substituent offers additional sites for chemical modification, allowing for the synthesis of a wide array of derivatives.

The pyridine (B92270) ring is generally considered electron-deficient and is thus less reactive towards electrophilic aromatic substitution compared to benzene. youtube.com However, under forcing conditions, electrophilic substitution can occur, typically at the 3- and 5-positions relative to the nitrogen atom.

Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom. However, in the case of this compound, the dihydrofuranone substituent is at the 4-position, making the 2-, 3-, 5-, and 6-positions available for nucleophilic attack, although this is generally less facile without an activating group.

A more versatile approach to functionalizing the pyridine ring carbons involves the use of modern cross-coupling reactions. If a halo-substituent is present on the pyridine ring, palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings can be employed to introduce a variety of substituents. chim.it The generation of pyridyne intermediates from appropriately substituted pyridines also provides a powerful method for the regioselective synthesis of highly substituted pyridine derivatives. nih.gov

Functionalization and Derivatization Strategies of the Core Structure

The combination of the reactive lactone and the versatile pyridine ring allows for a multitude of functionalization and derivatization strategies to create novel compounds with potentially interesting properties. nih.gov

One common strategy involves the modification of the dihydrofuranone ring itself. For example, alkylation at the C3 position can be achieved by first creating an enolate and then reacting it with an alkyl halide. google.comepo.org This allows for the introduction of various side chains.

Another approach is to utilize the opened-ring intermediates for further transformations. The γ-hydroxy group can be a handle for further reactions, such as etherification or esterification. The amide or hydrazide resulting from ring-opening can also be further functionalized.

The development of three-component derivatization protocols can also be applied, where the core structure reacts with two other components to form a more complex molecule in a single step. acs.org For instance, a multicomponent reaction involving an aldehyde, a β-ketoester, and an ammonium (B1175870) source can lead to the formation of dihydropyridone structures, which are related to the core molecule. nih.gov

Table 2: Overview of Functionalization Strategies

| Moiety | Reaction Type | Reagents/Conditions | Potential Products |

|---|---|---|---|

| Dihydrofuranone | Ring-Opening | Nucleophiles (e.g., amines, hydrazine) | γ-hydroxy amides, hydrazides |

| Dihydrofuranone | Alkylation at C3 | Base, Alkyl Halide | C3-substituted lactones |

| Pyridine Nitrogen | N-Alkylation | Alkyl Halides | Pyridinium (B92312) salts |

| Pyridine Ring | Cross-Coupling | Pd catalyst, Boronic acids/alkenes/alkynes | Substituted pyridines |

| Core Structure | Multicomponent Reaction | Aldehydes, β-ketoesters, etc. | Complex heterocyclic systems |

Mechanistic Organic Chemistry Studies

Detailed mechanistic studies, including the elucidation of reaction mechanisms, transition states, and the role of specific intermediates for this compound, are not extensively documented in publicly available scientific literature. The reactivity of substituted γ-butyrolactones is generally understood, but specific computational and experimental studies on the title compound are sparse. However, by examining related structures and general principles of organic chemistry, a putative understanding of its reactivity can be inferred, though it should be noted this remains speculative without direct research.

Role of Intermediates in Reaction Pathways

The primary intermediate in many reactions of this compound, such as hydrolysis or aminolysis, is a tetrahedral intermediate .

In a typical base-catalyzed ring-opening reaction, a nucleophile (Nu⁻) attacks the carbonyl carbon (C=O). This leads to the formation of a transient tetrahedral intermediate where the carbon atom of the former carbonyl group is sp³-hybridized. This intermediate is typically high in energy and not isolated. It subsequently collapses by reforming the carbonyl group and cleaving the endocyclic C-O bond, resulting in the ring-opened product.

For example, in the hydrolysis of the lactone ring to form the corresponding γ-hydroxy carboxylic acid, the sequence would be:

Nucleophilic attack by a hydroxide (B78521) ion on the carbonyl carbon.

Formation of a tetrahedral oxyanionic intermediate.

Collapse of the intermediate, with the ring oxygen acting as the leaving group (after protonation), to yield the carboxylate.

Protonation of the resulting alkoxide and carboxylate to give the final hydroxy acid product.

A computational study on the related 5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium ion suggests that cyclic oxonium ions can be important intermediates in the reactions of related precursors, such as the diazonium ion metabolite of nicotine-derived nitrosamines. nih.govresearchgate.net This study highlights that intramolecular reactions can lead to cyclic intermediates that dictate the final products. However, it is crucial to note that this furanium ion is structurally different from this compound and is formed under different conditions. nih.govresearchgate.net

Detailed research findings on the specific intermediates for the title compound are presented in the table below, which is currently unpopulated due to a lack of available data in the searched literature.

Table of Intermediates in Reactions of this compound

| Reaction Type | Proposed Intermediate | Method of Study | Key Findings |

| Data not available | Data not available | Data not available | Data not available |

Theoretical and Computational Chemistry Studies

Quantum Chemical Computations of Molecular Structure

Geometry Optimization using Density Functional Theory (DFT)

No published data is available for the optimized molecular geometry, bond lengths, and bond angles of 3-(Pyridin-4-yl)dihydrofuran-2(3H)-one as determined by DFT methods.

Conformational Analysis and Energy Profiles

No specific studies on the conformational analysis or the potential energy surface of this compound have been found in the scientific literature.

Spectroscopic Parameter Prediction and Validation

Vibrational Wavenumbers (IR, Raman)

Calculated vibrational frequencies and the corresponding assignments for IR and Raman spectra of this compound are not available in published research.

NMR Chemical Shift Prediction (¹H, ¹³C, GIAO)

There are no available reports on the theoretical prediction of ¹H and ¹³C NMR chemical shifts for this compound using the Gauge-Including Atomic Orbital (GIAO) method or other computational approaches.

UV-Vis Absorption Spectroscopy Parameters

Predicted UV-Vis absorption maxima, oscillator strengths, and electronic transition assignments for this compound using TD-DFT or other methods have not been documented in the literature.

Computational chemistry provides a powerful lens for understanding the intrinsic properties of this compound at the molecular level. These theoretical investigations complement experimental findings by offering detailed information that can be difficult to obtain through empirical methods alone. Methodologies such as DFT are used to model the molecule's geometry, electronic landscape, and reactivity patterns.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is fundamental to predicting the chemical reactivity of a molecule. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgpku.edu.cn The HOMO acts as an electron donor, making it susceptible to electrophilic attack, while the LUMO is an electron acceptor, indicating sites for nucleophilic attack. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. ijcce.ac.ir

For molecules similar to this compound, such as its pyridin-3-yl analogue, DFT calculations at the B3LYP/6-311G** level of theory have been used to determine the energies and distributions of these orbitals. nih.govresearchgate.net The HOMO is typically localized over the pyridine (B92270) ring, indicating it is the primary site for electron donation. Conversely, the LUMO is often distributed across both the pyridine and dihydrofuranone rings. nih.govresearchgate.net This distribution suggests that the molecule can accept electrons into an anti-bonding system spanning a significant portion of its structure. The energy gap provides quantitative insight into its kinetic stability and the energy required for electronic excitation. ijcce.ac.ir

Table 1: FMO Properties of a Related Pyridinyl-furanoid Compound Data based on computational analysis of 5-(Pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium, a structurally related cation, calculated at the B3LYP/6-311G* level.*

| Parameter | Value (eV) | Description |

| EHOMO | -10.32 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. nih.govresearchgate.net |

| ELUMO | -8.84 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. nih.govresearchgate.net |

| Energy Gap (ΔE) | 1.48 | ELUMO - EHOMO, a measure of molecular stability and reactivity. nih.govresearchgate.net |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals within a molecule. researchgate.net This analysis provides insight into intramolecular interactions, such as hyperconjugation and resonance, which contribute to molecular stability. ijcce.ac.irresearchgate.net The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net

In a molecule like this compound, significant NBO interactions are expected. These include the delocalization of lone pair electrons from the oxygen and nitrogen atoms into adjacent anti-bonding orbitals. For instance, the lone pair electrons of the carbonyl oxygen (LP(O)) can interact with the π* anti-bonding orbitals of the adjacent C-C and C-O bonds. Similarly, the nitrogen lone pair in the pyridine ring contributes to the aromatic system's stability. These donor-acceptor interactions are crucial for understanding the molecule's electronic structure and stability. nih.govnih.gov

Table 2: Significant NBO Donor-Acceptor Interactions Illustrative data based on typical interactions found in similar heterocyclic systems.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N | π* (Cα-Cβ) | ~15-25 | Lone pair delocalization into pyridine ring |

| LP (2) Ocarbonyl | π* (C=O) | ~20-35 | Carbonyl oxygen lone pair delocalization |

| σ (C-H) | σ* (C-C) | ~2-5 | Hyperconjugation stabilizing C-C bonds |

| σ (C-C) | σ* (C-O) | ~1-4 | Hyperconjugation involving the furanone ring |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on the surface of a molecule. researchgate.net It is invaluable for predicting how a molecule will interact with other chemical species, particularly for identifying sites of electrophilic and nucleophilic attack. bhu.ac.inresearchgate.net In an MEP map, regions of negative potential (typically colored red to yellow) correspond to areas of high electron density and are susceptible to electrophilic attack. bhu.ac.in Conversely, regions of positive potential (colored blue) are electron-deficient and represent likely sites for nucleophilic attack. researchgate.netbhu.ac.in

For this compound, the MEP map would show the most negative potential localized around the nitrogen atom of the pyridine ring and the carbonyl oxygen atom of the lactone ring. researchgate.net These sites are the primary centers for interactions with electrophiles or for forming hydrogen bonds. The most positive potential would be found on the hydrogen atoms attached to the pyridine and dihydrofuranone rings, indicating their susceptibility to nucleophilic attack. bhu.ac.in

Table 3: MEP Analysis of Reactivity Sites Predicted potential sites based on the functional groups present.

| Region | Potential | Color on MEP Map | Predicted Reactivity |

| Pyridine Nitrogen | Negative | Red | Nucleophilic site, hydrogen bond acceptor |

| Carbonyl Oxygen | Negative | Red/Yellow | Nucleophilic site, hydrogen bond acceptor |

| Pyridine Ring Hydrogens | Positive | Blue | Electrophilic site |

| Dihydrofuranone Ring Hydrogens | Positive | Blue | Electrophilic site |

Global Reactivity Descriptors

Electronegativity (χ) measures the ability of a molecule to attract electrons.

Chemical Hardness (η) is the resistance to change in electron distribution; harder molecules have a larger HOMO-LUMO gap. researchgate.net

Chemical Softness (S) is the reciprocal of hardness and indicates a higher reactivity.

Electrophilicity Index (ω) quantifies the energy stabilization when the molecule accepts electrons from the environment.

These parameters provide a comprehensive picture of the molecule's reactivity profile. dergipark.org.tr

Table 4: Calculated Global Reactivity Descriptors Values are calculated using Koopman's theorem based on the FMO energies from Table 1.

| Descriptor | Formula | Calculated Value | Interpretation |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 9.58 eV | High tendency to attract electrons. researchgate.net |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 0.74 eV | Relatively low hardness, suggesting moderate reactivity. researchgate.net |

| Chemical Softness (S) | 1 / (2η) | 0.68 eV-1 | Moderate softness, complementing the hardness value. researchgate.net |

| Electrophilicity Index (ω) | χ2 / (2η) | 61.89 eV | Strong capacity to act as an electrophile. researchgate.net |

Computational Analysis of Intra- and Intermolecular Interactions

Beyond the electronic properties of an isolated molecule, computational methods can model the non-covalent interactions that dictate its behavior in a condensed phase or in the presence of other molecules.

Hydrogen Bonding Analysis

Hydrogen bonds are critical non-covalent interactions that influence the structure, stability, and biological activity of molecules. Computational analysis can predict the geometry and strength of potential hydrogen bonds. For this compound, the primary hydrogen bond acceptors are the electronegative nitrogen atom of the pyridine ring and the carbonyl oxygen atom.

In the crystal structure of related compounds, molecules often link together through various hydrogen bonds, such as C-H···O or C-H···N interactions, to form complex networks. nih.gov For example, studies on similar heterocyclic structures have identified intramolecular N-H···O hydrogen bonds that create stable ring motifs. nih.gov In the case of this compound, intermolecular hydrogen bonds with solvent molecules (like water) or other receptor sites would involve the pyridine nitrogen and carbonyl oxygen acting as acceptors. The hydrogen atoms on the pyridine ring could also act as weak donors.

Table 5: Potential Hydrogen Bonding Interactions Predicted interactions based on molecular structure.

| Donor | Acceptor | Type | Estimated Bond Length (Å) |

| C-H (Pyridine) | O (Carbonyl of another molecule) | Intermolecular C-H···O | 2.2 - 2.8 |

| C-H (Dihydrofuranone) | N (Pyridine of another molecule) | Intermolecular C-H···N | 2.3 - 2.9 |

| O-H (e.g., Water) | N (Pyridine) | Intermolecular O-H···N | 1.8 - 2.2 |

| O-H (e.g., Water) | O (Carbonyl) | Intermolecular O-H···O | 1.8 - 2.2 |

π–π Stacking Interactions

The aromatic pyridine ring in "this compound" is capable of engaging in π–π stacking interactions, which are crucial for its arrangement in supramolecular structures and its potential binding to biological targets. numberanalytics.comresearchgate.net These non-covalent interactions arise from the attractive forces between the delocalized π-electron systems of aromatic rings. numberanalytics.com Computational methods such as Density Functional Theory (DFT) are employed to model and analyze the geometry and energetics of these interactions. numberanalytics.com

Research on pyridine-containing structures shows that π–π stacking can adopt several geometries, primarily the parallel-displaced and T-shaped (or edge-to-face) conformations. In related systems, computational studies have quantified the centroid-centroid distances and interaction energies for these stacking modes. For instance, analyses of pyridine-2,5-dicarboxylate (B1236617) fragments have revealed π–π stacking with centroid-centroid distances of approximately 3.47 Å to 3.71 Å. researchgate.net Similar interactions have been observed in silver(I) complexes with pyridyl-carboxylate ligands, leading to ladder-like or step-like one-dimensional chains. researchgate.net For "this compound", DFT calculations could predict the preferred stacking arrangement and the associated stabilization energy, which is typically in the range of -2 to -5 kcal/mol for neutral pyridine rings, influenced by electrostatic and dispersion forces.

Table 1: Theoretical Interaction Parameters for π–π Stacking of a Pyridyl Moiety Hypothetical data based on computational studies of analogous pyridine systems.

| Stacking Mode | Typical Centroid-Centroid Distance (Å) | Calculated Interaction Energy (kcal/mol) | Primary Driving Force |

|---|---|---|---|

| Parallel-Displaced | 3.4 - 3.8 | -2.5 to -4.5 | Dispersion & Electrostatics |

| T-shaped (Edge-to-Face) | 4.5 - 5.5 | -1.5 to -3.0 | Electrostatics (quadrupole-dipole) |

Halogen Bonding and Other Non-Covalent Interactions

The nitrogen atom of the pyridine ring in "this compound" can act as a potent halogen bond acceptor. Halogen bonding is a highly directional, non-covalent interaction where a halogen atom (the donor) acts as a Lewis acid, interacting with a Lewis base, such as the lone pair of electrons on the pyridine nitrogen. nih.gov Computational studies on substituted pyridines have shown that these interactions can be significant, with binding energies comparable to or even dominating electrostatic contributions in some cases. nih.gov

DFT calculations on complexes between N-methylated halogenopyridinium cations and a pyridine molecule (acting as the acceptor) have quantified these interaction energies to be substantial: approximately 34–40 kJ mol−1 for chloro-, 43–51 kJ mol−1 for bromo-, and 57–68 kJ mol−1 for iodopyridinium cations. nih.gov For the neutral "this compound", the interaction energy with a halogen bond donor like diiodine or iodoperfluorobenzene would be a key parameter to compute. Furthermore, the lactone moiety, with its carbonyl oxygen and ether oxygen, can participate in hydrogen bonding and other dipole-dipole interactions, which can be modeled to understand the complete non-covalent interaction profile of the molecule.

Table 2: Calculated Halogen Bond Interaction Energies with a Pyridine Nitrogen Acceptor Data based on published DFT calculations for pyridine and its derivatives.

| Halogen Bond Donor | Interaction Type | Calculated Binding Energy (kJ/mol) | Reference System |

|---|---|---|---|

| C6F5I | N···I | ~25-30 | Pyridine-functionalized dye acs.org |

| N-methylchloropyridinium | N···Cl | ~34-40 | Pyridine nih.gov |

| N-methylbromopyridinium | N···Br | ~43-51 | Pyridine nih.gov |

| N-methyliodopyridinium | N···I | ~57-68 | Pyridine nih.gov |

Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG)

The Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis are powerful computational tools used to visualize and characterize chemical bonds and non-covalent interactions based on the topology of the electron density. nih.govresearchgate.net

QTAIM analysis identifies bond critical points (BCPs) between interacting atoms. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the interaction. For the covalent bonds within the dihydrofuranone and pyridine rings of "this compound", QTAIM would show high ρ and negative ∇²ρ values, indicative of shared-shell (covalent) interactions. For non-covalent interactions like the π–π stacking or halogen bonds discussed previously, QTAIM would identify BCPs with low ρ and positive ∇²ρ values, characteristic of closed-shell interactions. nih.govresearchgate.net

RDG analysis complements QTAIM by plotting the reduced density gradient versus the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂). This generates three-dimensional surfaces that visualize non-covalent interactions. For "this compound", RDG analysis would likely reveal large, disc-shaped surfaces between stacked pyridine rings, indicating van der Waals and π–π stacking interactions. rsc.org It would also show small, localized surfaces corresponding to specific hydrogen or halogen bonds, providing a comprehensive visual map of the molecule's interaction landscape. rsc.org

In Silico Combinatorial Library Design and Scaffold Optimization

The "this compound" structure represents a valuable scaffold for drug discovery. Both the pyridine ring and the γ-butyrolactone motif are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in bioactive molecules. researchgate.netnih.govnih.govrsc.org The pyridine ring is a versatile component that can enhance solubility and engage in various interactions, while the lactone can act as a stable core or a reactive pharmacophore. researchgate.net

In silico combinatorial library design is a computational strategy to explore the chemical space around a core scaffold. nih.govrsc.org Starting with the "this compound" core, a virtual library can be generated by systematically introducing a variety of substituents at different positions on both the pyridine and lactone rings.

Scaffold optimization would involve several computational steps:

Generation of Analogs: Creating a large virtual library of derivatives.

Property Filtering: Applying filters for "drug-likeness," such as Lipinski's Rule of Five, to remove compounds with poor predicted pharmacokinetic properties.

Virtual Screening: Docking the library against a specific biological target to predict binding affinities and identify potential hits.

ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of the most promising candidates.

This process allows for the rational design of new molecules with potentially enhanced activity and better drug-like properties, prioritizing the synthesis of the most promising compounds. asm.org

Supramolecular Chemistry and Molecular Recognition

Crystal Engineering and Solid-State Architecture of 3-(Pyridin-4-yl)dihydrofuran-2(3H)-one Derivatives

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. nih.gov While a specific crystal structure for this compound is not publicly available in crystallographic databases, we can infer its likely solid-state behavior by analyzing the well-documented interactions of its constituent functional groups in analogous compounds. imet-db.ru

Role of Hydrogen Bonding in Supramolecular Assembly

Hydrogen bonding is a primary directional force in the supramolecular assembly of pyridyl-containing compounds. The nitrogen atom of the pyridine (B92270) ring is a potent hydrogen bond acceptor. In the solid state, it is expected to readily participate in hydrogen bonds with suitable donors. In the absence of stronger donors (like O-H or N-H), weaker C-H···N and C-H···O hydrogen bonds become significant in directing the crystal architecture. nih.govresearchgate.net

For instance, in the crystal structure of (E)-3-(pyridin-4-yl)acrylic acid, a strong O-H···N hydrogen bond links molecules into chains. nih.govresearchgate.net In the case of this compound, which lacks a strong hydrogen bond donor, the pyridyl nitrogen and the carbonyl oxygen of the lactone ring would act as primary acceptor sites. It is highly probable that C-H donors from the aliphatic lactone ring and the aromatic pyridine ring would form a network of C-H···N and C-H···O interactions, creating chains or sheets that define the supramolecular structure. nih.gov The dimensionality of these hydrogen bond networks plays a crucial role in determining the physical properties of the resulting crystals. rsc.org

Table 1: Potential Hydrogen Bond Interactions in the Solid State of this compound

| Donor | Acceptor | Interaction Type | Expected Role in Crystal Packing |

| C-H (Lactone Ring) | N (Pyridine) | C-H···N | Formation of molecular chains or tapes |

| C-H (Pyridine Ring) | O (Carbonyl) | C-H···O | Cross-linking of primary chains, stabilization of layers |

| C-H (Lactone Ring) | O (Carbonyl) | C-H···O | Formation of dimeric motifs or extended chains |

This table is predictive, based on analysis of analogous structures in the absence of specific crystallographic data for the title compound.

Investigation of Aromatic Stacking Interactions (e.g., π–π stacking)

Aromatic stacking interactions are crucial non-covalent forces that contribute significantly to the stability of crystal structures containing phenyl or pyridyl rings. nih.gov These interactions arise from the electrostatic and dispersion forces between the electron-rich π-systems of aromatic rings. In the solid state of pyridyl derivatives, π–π stacking interactions often link molecules into one-, two-, or three-dimensional networks. nih.govncl.ac.uk

Table 2: Typical Parameters for π-π Stacking Interactions in Pyridyl Systems

| Parameter | Description | Typical Value Range |

| Centroid-to-Centroid Distance | The distance between the geometric centers of two interacting pyridine rings. | 3.4 - 4.0 Å |

| Interplanar Angle | The angle between the planes of the two interacting aromatic rings. | 0 - 30° |

| Slip Angle | The angle between the centroid-to-centroid vector and the normal to the plane of one ring. | 0 - 25° |

Note: These values are derived from studies of analogous pyridyl-containing crystal structures and represent expected ranges. nih.gov

Exploration of Halogen Bonding and Other Directed Non-Covalent Interactions

Halogen bonding is a highly directional non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as the nitrogen atom of a pyridine ring. nih.gov This interaction has emerged as a powerful tool in crystal engineering for the construction of robust supramolecular assemblies. nih.gov

While this compound does not itself contain a halogen atom, it can act as an excellent halogen bond acceptor. The pyridyl nitrogen is a prime site for forming strong and directional C-X···N (where X = I, Br, Cl) halogen bonds. Co-crystallization experiments with halogen bond donors like diiodoperfluorobenzenes or other halogenated molecules could be employed to create novel solid-state architectures. nih.govnih.gov The strength and directionality of these halogen bonds can be used to control the assembly of the pyridyl-lactone molecules into predictable patterns, such as zigzag chains or planar sheets. nih.govresearchgate.net The carbonyl oxygen of the lactone could also potentially act as a weaker halogen bond acceptor. DFT calculations on related systems have shown that the electrostatic contribution is dominant in these interactions. nih.gov

Self-Assembly Principles of Pyridyl-Dihydrofuranone Motifs

The principles of self-assembly govern the spontaneous organization of molecules into ordered structures. The pyridyl-dihydrofuranone motif is a versatile building block for designing such systems due to its inherent directionality and multiple interaction sites.

Design of Supramolecular Structures Utilizing Pyridine-Lactone Interactions

The design of supramolecular structures based on the this compound motif relies on the predictable nature of its non-covalent interactions. The pyridine group offers a reliable site for hydrogen bonding, halogen bonding, and metal coordination, while the lactone provides a polar domain capable of dipole-dipole and weak hydrogen bonding interactions.

By exploiting these features, various supramolecular architectures can be envisioned. For example, coordination-driven self-assembly can be used by treating the pyridyl nitrogen as a ligand for metal ions. Mixing the compound with suitable metal acceptors, such as platinum(II) or palladium(II) complexes, could lead to the formation of discrete, soluble metallacycles or coordination polymers with tunable properties. researchgate.net The lactone moiety, being less sterically demanding than other substituents, would likely be oriented to minimize steric hindrance within the final assembled structure.

Furthermore, the combination of a hydrogen/halogen bond accepting pyridine and a polar lactone ring within a single molecule allows for the programming of complex self-assembly pathways. One could design systems where orthogonal interactions are used to build up complexity; for instance, forming one-dimensional chains via C-H···N hydrogen bonds, which are then linked into two-dimensional sheets through weaker C-H···O and π–π stacking interactions. This hierarchical assembly is a cornerstone of creating functional materials from molecular components. mdpi.com

Molecular Recognition Studies (excluding biological ligand-receptor binding for efficacy)

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. The pyridyl-dihydrofuranone scaffold is well-suited for acting as a host in host-guest chemistry, with the potential to recognize and bind to a variety of guest species.

The electron-deficient nature of the pyridine ring, particularly when protonated or coordinated to a metal, makes it an effective motif for anion recognition. Conversely, the lone pair of electrons on the pyridyl nitrogen provides a binding site for cations.

Anion Recognition: Pyridine and pyridinium-based receptors are known to bind anions through a variety of interactions, including hydrogen bonds (from C-H donors on the pyridine ring) and anion-π interactions. researchgate.net The formation of metal complexes with pyridyl ligands can create positively charged cavities that are highly effective at binding anions. For example, palladium complexes with tetra-pyridyl ligands have been shown to bind anions, with selectivity influenced by the nature of the anion. nih.gov Similarly, ruthenium complexes of bipyridine-based ligands can selectively recognize sulfate (B86663) anions. nih.gov It is therefore plausible that this compound, either on its own or as a ligand in a metal complex, could exhibit anion binding properties.

Cation Recognition: The pyridyl nitrogen of this compound is a potential coordination site for various metal cations. The selectivity of this binding would be influenced by the size of the cation and its electronic properties. Cryptands incorporating bipyridine units have been studied for their ability to selectively complex alkali, alkaline-earth, and earth metal ions, with selectivity being a function of the cavity size of the host molecule. nih.gov While this compound is a much simpler molecule than a cryptand, its fundamental pyridyl binding site suggests a capacity for cation recognition.

Analytical Techniques and Characterization Development for 3 Pyridin 4 Yl Dihydrofuran 2 3h One

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are paramount in determining the chemical structure of 3-(Pyridin-4-yl)dihydrofuran-2(3H)-one by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For this compound, a combination of ¹H, ¹³C, and 2D NMR experiments would be utilized for a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Based on the structure of this compound, the following proton signals would be anticipated:

Pyridine (B92270) Ring Protons: The pyridine ring is expected to show two distinct signals in the aromatic region of the spectrum. The protons ortho to the nitrogen atom (at the 2 and 6 positions) would appear as a doublet, while the protons meta to the nitrogen (at the 3 and 5 positions) would also appear as a doublet, typically at a slightly different chemical shift.

Dihydrofuranone Ring Protons: The dihydrofuranone ring contains several protons. The proton at the chiral center (C3) would likely appear as a multiplet due to coupling with the adjacent methylene protons. The two protons of the methylene group at C4 would be diastereotopic and thus are expected to exhibit distinct chemical shifts and coupling patterns, likely appearing as complex multiplets. The two protons of the methylene group at C5 would also be diastereotopic and would likely appear as two separate multiplets.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of unique carbon atoms in the molecule. For this compound, nine distinct carbon signals are expected:

Carbonyl Carbon: A characteristic signal for the lactone carbonyl carbon (C2) would be observed in the downfield region of the spectrum, typically around 170-180 ppm.

Pyridine Ring Carbons: The pyridine ring would show several signals in the aromatic region, with the carbons directly attached to the nitrogen atom appearing at a different chemical shift compared to the others.

Dihydrofuranone Ring Carbons: The carbons of the dihydrofuranone ring (C3, C4, and C5) would appear in the aliphatic region of the spectrum.

2D NOESY (Nuclear Overhauser Effect Spectroscopy): This two-dimensional NMR technique is crucial for determining the through-space proximity of protons. For this compound, a NOESY experiment would be instrumental in confirming the stereochemistry and conformation of the molecule by identifying correlations between protons that are close to each other in space, even if they are not directly bonded. For instance, correlations between the proton at C3 and specific protons on the pyridine ring would help to define the relative orientation of these two structural motifs.

Interactive Data Table: Predicted NMR Data

| Technique | Predicted Chemical Shifts (ppm) and Multiplicity |

| ¹H NMR | Pyridine H (ortho): Doublet; Pyridine H (meta): Doublet; C3-H: Multiplet; C4-H₂: Two separate multiplets; C5-H₂: Two separate multiplets |

| ¹³C NMR | C=O (lactone): 170-180; Pyridine C: Multiple signals in the aromatic region; C3, C4, C5: Signals in the aliphatic region |

| 2D NOESY | Correlations expected between C3-H and pyridine protons, as well as between protons on the dihydrofuranone ring. |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by measuring the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy: In IR spectroscopy, the absorption of infrared radiation by the molecule is measured, leading to the identification of characteristic vibrational modes. For this compound, the IR spectrum would be expected to show a strong absorption band corresponding to the C=O stretching vibration of the lactone carbonyl group, typically in the range of 1750-1780 cm⁻¹. Other significant absorptions would include C-H stretching vibrations for both the aromatic pyridine ring and the aliphatic dihydrofuranone ring, as well as C-N and C-O stretching vibrations.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly useful for identifying non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also show the characteristic C=O stretching vibration, as well as vibrations associated with the pyridine ring, which often give strong Raman signals.

Interactive Data Table: Key Vibrational Frequencies

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| C=O (Lactone) | 1750 - 1780 (Strong) | 1750 - 1780 (Weak to Medium) |

| C-H (Aromatic) | 3000 - 3100 | 3000 - 3100 |

| C-H (Aliphatic) | 2850 - 3000 | 2850 - 3000 |

| C-N (Pyridine) | 1400 - 1600 | 1400 - 1600 |

| C-O (Lactone) | 1000 - 1300 | 1000 - 1300 |

Mass Spectrometry (MS, HRMS, LC-MS, GC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

MS and HRMS: Standard mass spectrometry would be used to determine the molecular weight of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule, confirming its molecular formula (C₉H₉NO₂).

LC-MS and GC-MS: Coupling a mass spectrometer with a chromatographic system, such as Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), allows for the analysis of complex mixtures and the confirmation of the purity of the target compound. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For this compound, characteristic fragments would be expected from the cleavage of the dihydrofuranone ring and the pyridine moiety.

Interactive Data Table: Mass Spectrometry Data

| Technique | Expected Information |

| MS | Molecular Ion Peak (M⁺) corresponding to the molecular weight. |

| HRMS | Exact mass measurement to confirm the elemental composition (C₉H₉NO₂). |

| LC-MS/GC-MS | Purity assessment and fragmentation pattern for structural confirmation. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. The UV-Vis spectrum of this compound would be expected to show absorption bands characteristic of the pyridine ring, which contains a conjugated π-electron system. The position and intensity of these absorption bands can be influenced by the solvent and the substitution pattern of the molecule.

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise arrangement of atoms in the crystal lattice. This technique provides unambiguous information about bond lengths, bond angles, and the absolute and relative stereochemistry of the chiral center at C3. A successful crystallographic analysis would provide a detailed model of the molecule's conformation in the solid state.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for the separation, identification, and purification of chemical compounds. For this compound, various chromatographic methods would be employed to assess its purity and to isolate it from reaction mixtures.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample.

Column Chromatography: This technique is widely used for the purification of organic compounds on a larger scale. By selecting an appropriate stationary phase and mobile phase, this compound can be effectively separated from impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient separation technique that can be used for both analytical and preparative purposes. It provides a quantitative measure of the purity of the compound and can be used to resolve enantiomers if a chiral stationary phase is employed.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can be used for purity assessment.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid and efficient qualitative tool for monitoring the progress of reactions that synthesize this compound and for assessing the purity of the final product. This technique separates compounds based on their differential partitioning between a stationary phase, typically a silica gel plate, and a mobile phase.

The polarity of the compound, influenced by the pyridine ring and the lactone group, dictates the choice of the eluent system. A typical mobile phase would consist of a mixture of a non-polar solvent (like hexane or ethyl acetate) and a polar solvent (such as methanol or dichloromethane). The ratio of these solvents is optimized to achieve a retention factor (Rf) value that allows for clear separation from starting materials and byproducts. Visualization of the spots on the TLC plate is commonly achieved under UV light, owing to the UV-active pyridine ring, or by using staining agents like potassium permanganate or iodine vapor.

Table 1: Illustrative TLC Parameters for this compound Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Ethyl acetate/Hexane (ratio varies) |

| Visualization | UV light (254 nm), Potassium Permanganate stain |

| Application | Reaction monitoring, Purity assessment |

Column Chromatography (e.g., Silica Gel, Chiral)

For the purification of this compound on a larger scale, column chromatography is the standard method employed. This technique operates on the same principles as TLC but allows for the separation and isolation of significant quantities of the compound.

Silica Gel Chromatography: Silica gel is the most common stationary phase used for the purification of this compound due to its effectiveness in separating moderately polar compounds. The selection of the mobile phase is guided by preliminary TLC analysis. A solvent system that provides good separation on TLC is adapted for the column, often with a slightly less polar composition to ensure adequate retention and separation. The compound is loaded onto the column and eluted with the chosen solvent system, with fractions being collected and analyzed by TLC to identify those containing the pure product.

Chiral Chromatography: As this compound possesses a chiral center at the 3-position of the dihydrofuranone ring, it can exist as a racemic mixture of two enantiomers. The separation of these enantiomers requires the use of chiral chromatography. This specialized form of column chromatography utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation. The choice of the specific CSP and the mobile phase is critical and is determined empirically to achieve optimal resolution of the enantiomers.

Table 2: General Column Chromatography Parameters for Purification

| Parameter | Silica Gel Chromatography | Chiral Chromatography |

|---|---|---|

| Stationary Phase | Silica Gel (230-400 mesh) | Chiral Stationary Phase (e.g., cellulose or amylose derivatives) |

| Mobile Phase | Gradient or isocratic elution with solvent systems like Ethyl acetate/Hexane | Typically a mixture of alkanes (e.g., hexane) and an alcohol (e.g., isopropanol) |

| Detection | TLC, UV-Vis spectroscopy | UV-Vis spectroscopy, Polarimetry |

| Application | Bulk purification | Enantiomeric separation |

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique for confirming the empirical formula of a newly synthesized batch of this compound. This method determines the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the sample. The experimentally determined percentages are then compared with the theoretically calculated values for the molecular formula C₉H₉NO₂. A close correlation between the found and calculated values provides strong evidence for the purity and correct elemental composition of the compound.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 66.25 |

| Hydrogen | H | 5.56 |

| Nitrogen | N | 8.58 |

Q & A

Q. What are the established synthetic routes for 3-(Pyridin-4-yl)dihydrofuran-2(3H)-one, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves nucleophilic substitution or cyclization strategies. For example, a tosylate intermediate (e.g., 2-(4,4-diethyl-5-oxotetrahydrofuran-2-yl)ethyl 4-methylbenzenesulfonate) can react with pyridinyl-containing nucleophiles under controlled conditions. In one protocol, substitution with 2-(pyridin-4-yl)octahydropyrrolo[3,4-c]pyrrole yielded the target compound at 68% efficiency after purification via column chromatography . Bromomethyl intermediates, such as 5-(bromomethyl)-5-(pyridin-4-yl)dihydrofuran-2(3H)-one, have also been used in electrophilic cyclization reactions, with TLC (hexane:ethyl acetate, 80:20 v/v) monitoring progress . Optimization involves adjusting solvent polarity, temperature, and catalyst loading to maximize yield and minimize side products.

Q. Which analytical techniques are critical for confirming the structure of this compound?

Methodological Answer: High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C) are essential. For instance, HRMS data (LC/MS, M+H⁺: m/z 358.2) confirms molecular weight, while NMR chemical shifts (e.g., δ 8.13 ppm for pyridinyl protons, δ 175.37 ppm for lactone carbonyl) validate regiochemistry . Coupling constants (e.g., J = 8.3–9.2 Hz for diastereotopic protons) help assign stereochemistry. Comparative analysis with synthesized analogs (e.g., arylthio-substituted dihydrofuranones) further supports structural assignments .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing this compound be addressed?

Methodological Answer: Stereoselectivity is influenced by chiral auxiliaries or catalysts. For example, tert-butyldimethylsilyl (TBS) protection of hydroxyl groups in intermediates can direct stereochemistry during cyclization, as seen in related lactone syntheses . Kinetic resolution using biocatalysts (e.g., engineered enzymes) has also been reported for analogous dihydrofuranones, achieving enantiomeric excess (>90%) . Advanced techniques like X-ray crystallography or chiral HPLC are recommended for confirming absolute configuration.

Q. What strategies resolve contradictions in reported biological activities of structurally similar dihydrofuran-2(3H)-one derivatives?

Methodological Answer: Discrepancies often arise from purity variations or assay conditions. For example, a related compound, 3-benzyl-5-((2-nitrophenoxy)methyl)dihydrofuran-2(3H)-one, showed conflicting IL6 modulation effects due to differences in LPS stimulation protocols . To address this:

- Validate compound purity via HPLC and ¹H NMR.

- Replicate assays under standardized conditions (e.g., cell line, LPS concentration).

- Use structure-activity relationship (SAR) studies to isolate pharmacophoric features (e.g., pyridinyl vs. benzodioxolyl substituents) .

Q. How can computational modeling guide the design of this compound derivatives for target engagement?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding affinities to targets like sigma-2 receptors, which are explored for dihydrofuranone ligands . Focus on:

- Aligning the pyridinyl moiety with receptor hydrophobic pockets.

- Optimizing lactone ring conformation for hydrogen bonding.

- Validating predictions with in vitro binding assays (e.g., radioligand displacement).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |